molecular formula C14H19N3 B11750545 1-ethyl-3-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine

1-ethyl-3-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine

Cat. No.: B11750545
M. Wt: 229.32 g/mol
InChI Key: LOVFEZVRZVSIHO-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by its unique structural features, which include an ethyl group at position 1, a methyl group at position 3, and a phenylethyl group attached to the nitrogen atom at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring can be alkylated at positions 1 and 3 using ethyl and methyl halides, respectively, in the presence of a strong base like sodium hydride.

    N-alkylation: The final step involves the N-alkylation of the pyrazole ring with 2-phenylethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the phenylethyl group, which might affect its biological activity and chemical reactivity.

    1-ethyl-3-methyl-N-(2-methylpropyl)-1H-pyrazol-5-amine: Has a different alkyl group, which could influence its properties and applications.

Uniqueness

1-ethyl-3-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine is unique due to the presence of the phenylethyl group, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

2-ethyl-5-methyl-N-(2-phenylethyl)pyrazol-3-amine

InChI

InChI=1S/C14H19N3/c1-3-17-14(11-12(2)16-17)15-10-9-13-7-5-4-6-8-13/h4-8,11,15H,3,9-10H2,1-2H3

InChI Key

LOVFEZVRZVSIHO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCCC2=CC=CC=C2

Origin of Product

United States

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